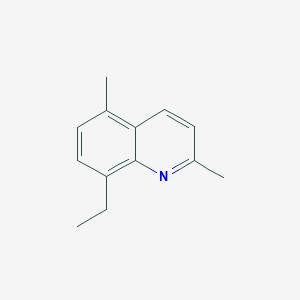

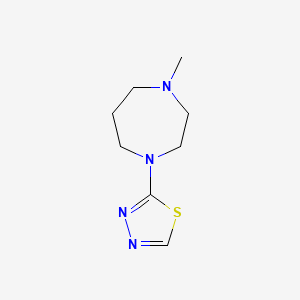

8-Ethyl-2,5-dimethylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Ethyl-2,5-dimethylquinoline is a chemical compound with the molecular weight of 185.27 . It is also known by its IUPAC name, 8-ethyl-2,5-dimethylquinoline .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Ethyl-2,5-dimethylquinoline, has been a topic of interest in recent years . Transition-metal catalyzed synthetic methods have been dominant in the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized .Molecular Structure Analysis

The molecular structure of 8-Ethyl-2,5-dimethylquinoline contains a total of 30 bonds; 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been extensively studied . For instance, the reaction of aldehydes and aryl ethylidene malononitriles via an intermolecular cyclization process under microwave irradiation in ethylene glycol and NaOH as a base has been reported .Applications De Recherche Scientifique

Metal Complexes and Alzheimer's Disease

Quinoline derivatives, including 8-Ethyl-2,5-dimethylquinoline, have been investigated for their ability to complex with metal ions, which is relevant in the context of Alzheimer's disease (AD). Studies reveal that 8-Hydroxyquinolines (8HQ), which are structurally related to 8-Ethyl-2,5-dimethylquinoline, show potential in the treatment of AD. For instance, these compounds can form complexes with transition metals and have been proposed to function as metal chaperones, disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and potentially reversing the AD phenotype in transgenic animal models (Kenche et al., 2013). Another study involving a novel 8-OH quinoline, targeting amyloid β in AD, demonstrated that it could alter the Aβ-PET signal in subjects with prodromal or mild AD (Villemagne et al., 2017).

Anticorrosion Applications

Quinoline derivatives have been evaluated for their anticorrosion capabilities. Research has shown that certain 8-hydroxyquinoline derivatives can effectively inhibit corrosion of carbon steel in acidic solutions, demonstrating high inhibition efficiency. These compounds act as mixed-type inhibitors, suggesting a potential application in protecting industrial materials from corrosion (Faydy et al., 2017).

Organic Synthesis and Stereochemistry

The stereochemistry of cyclometalation of 8-ethylquinoline derivatives has been a subject of study, providing insights into the reactions of quinoline compounds with palladium(II) salts. Such research contributes to the understanding of the fundamental principles of organic synthesis and the development of novel synthetic methodologies (Holcomb et al., 1996).

Antimicrobial and Antitumor Activities

Quinoline derivatives have been explored for their antimicrobial and antitumor properties. Synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline and its derivatives have demonstrated potential in vitro antimicrobial activity against various bacterial strains and fungi, highlighting their significance in developing new antimicrobial agents (Patel & Patel, 2017). Additionally, the synthesis of certain quinoline derivatives has revealed antitumor activity and quantitative structure-activity relationships, further emphasizing the therapeutic potential of these compounds in cancer treatment (Sami et al., 1996).

Safety and Hazards

The safety data sheet for a related compound, 2,5-Dimethylquinoline, provides some insight into the potential hazards of 8-Ethyl-2,5-dimethylquinoline . It suggests that the compound may cause skin and eye irritation, and may cause drowsiness or dizziness. It is recommended to use personal protective equipment when handling the compound and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

8-ethyl-2,5-dimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-4-11-7-5-9(2)12-8-6-10(3)14-13(11)12/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDDZWALNFEDGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=C(C=C1)C)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethyl-2,5-dimethylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide](/img/structure/B2825040.png)

![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)

![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)

![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2825061.png)